molecular formula C8H12N4O2 B8545149 5-Ethyl-2-nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

5-Ethyl-2-nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

Cat. No.: B8545149
M. Wt: 196.21 g/mol
InChI Key: CGWFXJWWAZHAIK-UHFFFAOYSA-N
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Description

5-Ethyl-2-nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is a useful research compound. Its molecular formula is C8H12N4O2 and its molecular weight is 196.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H12N4O2

Molecular Weight

196.21 g/mol

IUPAC Name

5-ethyl-2-nitro-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine

InChI

InChI=1S/C8H12N4O2/c1-2-10-3-4-11-7(6-10)5-8(9-11)12(13)14/h5H,2-4,6H2,1H3

InChI Key

CGWFXJWWAZHAIK-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN2C(=CC(=N2)[N+](=O)[O-])C1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In a 100 mL round-bottomed flask, 1-(2-bromoethyl)-5-(bromomethyl)-3-nitro-1H-pyrazole (0.7 g, 2.24 mmol, Eq: 1.00) was combined with THF (25 ml) to give a light yellow solution. To this ethylamine (7.83 ml of 2M in THF, 15.7 mmol, Eq: 7) was added dropwise and the reaction mixture was stirred at ambient temperature for 12 hr. The reaction mixture was concentrated and the resulting solid was stirred with a mixture of EtOAc (250 mL) and 10% aqueous K2CO3 (200 mL). The layers were separated and aqueous layer was back extracted with EtOAc (2×100 mL). The combined organic layers were dried over MgSO4 and concentrated in vacuo. The crude material was purified by flash chromatography (silica gel, 40 g, 1% to 4% MeOH in DCM). Fractions containing product were combined and concentrated to afford the desired product (427 mg). 1H NMR (300 MHz, CHLOROFORM-d) δ ppm 1.20 (t, J=7.18 Hz, 3 H) 2.68 (q, J=7.18 Hz, 2 H) 3.01 (t, J=5.48 Hz, 2 H) 3.72 (s, 2 H) 4.29 (t, J=5.67 Hz, 2 H) 6.64 (s, 1 H).
Quantity
0.7 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
7.83 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A 150-mL single-neck round-bottomed flask equipped with a magnetic stirrer was charged with methanol (60 mL), 2-nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine 205a (1.5 g, 8.9 mmol), ZnCl2 (2.43 g, 17.8 mmol), acetaldehyde (784 mg, 17.8 mmol), and NaBH3CN (1.12 g, 17.8 mmol). The mixture was stirred at room temperature for 2 h and concentrated under reduced pressure. The residue was purified with silica-gel column chromatography eluting with 40:1 petroleum ether/ethyl acetate to afford 208a (1.4 g, 81%) as a yellow oil. MS-ESI: [M+H]+ 197
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
784 mg
Type
reactant
Reaction Step One
Quantity
1.12 g
Type
reactant
Reaction Step One
Name
Quantity
2.43 g
Type
catalyst
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Yield
81%

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